molecular formula C14H18ClNO3 B14366351 N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide CAS No. 90257-34-4

N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide

Cat. No.: B14366351
CAS No.: 90257-34-4
M. Wt: 283.75 g/mol
InChI Key: ZYEQWLOBWKIONK-UHFFFAOYSA-N
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Description

N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide is an organic compound with a complex structure that includes a chloro, ethoxy, and methoxymethyl group attached to a phenyl ring, and a but-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the phenyl ring with the desired substituents (chloro, ethoxy, and methoxymethyl groups).

    Formation of the But-2-enamide Moiety: This involves the reaction of the substituted phenyl ring with but-2-enamide under specific conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    N-[3-Chloro-4-ethoxyphenyl]but-2-enamide: Lacks the methoxymethyl group.

    N-[3-Chloro-5-(methoxymethyl)phenyl]but-2-enamide: Lacks the ethoxy group.

    N-[4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide: Lacks the chloro group.

Uniqueness

N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide is unique due to the specific combination of substituents on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

CAS No.

90257-34-4

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

IUPAC Name

N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide

InChI

InChI=1S/C14H18ClNO3/c1-4-6-13(17)16-11-7-10(9-18-3)14(19-5-2)12(15)8-11/h4,6-8H,5,9H2,1-3H3,(H,16,17)

InChI Key

ZYEQWLOBWKIONK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)NC(=O)C=CC)COC

Origin of Product

United States

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